Arq-736

Description

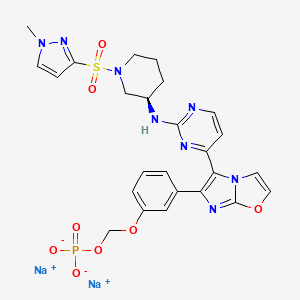

ARQ-736 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1228237-57-7 |

|---|---|

Molecular Formula |

C25H25N8Na2O8PS |

Molecular Weight |

674.5 g/mol |

IUPAC Name |

disodium;[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate |

InChI |

InChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2/t18-;;/m1../s1 |

InChI Key |

HXINDCTZKGGRDE-JPKZNVRTSA-L |

Isomeric SMILES |

CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO and soluble in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ARQ736; ARQ-736; ARQ 736. |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Arq-736 (Derazantinib) Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arq-736, also known as Derazantinib (ARQ-087), is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor primarily targeting the fibroblast growth factor receptor (FGFR) family.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, amplifications, or mutations, is a known oncogenic driver in various solid tumors. Derazantinib exhibits strong inhibitory activity against FGFR1, FGFR2, and FGFR3, leading to the suppression of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[1][3] This document provides a comprehensive technical overview of the mechanism of action of Derazantinib, including its biochemical and cellular activities, detailed experimental protocols, and a summary of its clinical efficacy in relevant cancer models.

Core Mechanism of Action

Derazantinib functions as a small molecule inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain.[1] This binding prevents the autophosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling. In addition to its potent activity against FGFR1, 2, and 3, Derazantinib also demonstrates inhibitory effects on other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), which may contribute to its overall anti-tumor activity by modulating the tumor microenvironment.

The inhibition of FGFR signaling by Derazantinib leads to the downregulation of key downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT cascades.[3] This disruption of oncogenic signaling results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells with aberrant FGFR activation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of Derazantinib.

Table 1: Biochemical Inhibitory Activity (IC50)

| Target | IC50 (nM) | Source |

| FGFR1 | 4.5 | [1] |

| FGFR2 | 1.8 | [1] |

| FGFR3 | 4.5 | [1] |

Table 2: Cellular Inhibitory Activity (GI50) in FGFR-Driven Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) | Source |

| NCI-H716 | Colorectal Cancer | FGFR2 Amplification | 130 | [3] |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 160 | [3] |

| KATO-III | Gastric Cancer | FGFR2 Amplification | 230 | [3] |

| KG-1 | Acute Myeloid Leukemia | FGFR1 Fusion | 280 | [3] |

Signaling Pathway

The following diagram illustrates the primary signaling pathway inhibited by Derazantinib.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Derazantinib.

Cell Proliferation Assay (CCK-8)

This protocol describes a method to assess the anti-proliferative effects of Derazantinib on cancer cell lines.

-

Cell Seeding: Cancer cell lines with known FGFR alterations (e.g., NCI-H716, SNU-16) are seeded in 96-well plates at a density of 1.0 × 10³ to 5.0 × 10³ cells per well in their respective growth media.[4]

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the media is replaced with fresh media containing various concentrations of Derazantinib (e.g., 0.16 to 5 µmol/L) or a vehicle control (e.g., DMSO).[4]

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4]

-

CCK-8 Assay: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours.[4]

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.[4]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined using non-linear regression analysis.

Western Blot Analysis

This protocol outlines the procedure for analyzing the phosphorylation status of FGFR and its downstream signaling proteins.

-

Cell Lysis: Cells are treated with Derazantinib or vehicle for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[4][5]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of FGFR, FRS2, ERK, and AKT overnight at 4°C.[3]

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Derazantinib in a mouse xenograft model.

-

Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used.[6]

-

Tumor Cell Implantation: Human cancer cells with FGFR alterations (e.g., SNU-16, NCI-H716) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[7]

-

Drug Administration: Derazantinib is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally once daily at specified doses (e.g., 50 or 75 mg/kg).[8][9] The control group receives the vehicle only.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[8]

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating a novel kinase inhibitor like Derazantinib.

References

- 1. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nacalai.com [nacalai.com]

- 6. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. medchemexpress.com [medchemexpress.com]

Arq-736: A Pan-RAF Inhibitor Targeting BRAF-Mutant Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Arq-736 is a novel, orally bioavailable small molecule prodrug of ARQ-680, a potent pan-RAF inhibitor. Developed by ArQule, this compound has demonstrated significant preclinical activity against cancers harboring BRAF mutations, including the common V600E mutation. Unlike first-generation BRAF inhibitors that can lead to paradoxical activation of the MAPK pathway in wild-type BRAF or RAS-mutant cells, this compound, through its active moiety ARQ-680, is designed to abrogate this effect, offering a potential advantage in overcoming resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and available experimental methodologies related to this compound.

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The RAF family of serine/threonine kinases, comprising ARAF, BRAF, and CRAF, are key components of this cascade. Oncogenic mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of cancers, most notably melanoma.[1] This has led to the development of targeted therapies aimed at inhibiting the constitutively active mutant BRAF protein.

First-generation BRAF inhibitors have shown significant clinical efficacy; however, their effectiveness can be limited by both intrinsic and acquired resistance. A key mechanism of resistance involves the paradoxical activation of the MAPK pathway, where inhibition of one BRAF monomer in a dimer can lead to the transactivation of the other, particularly in the context of wild-type BRAF or upstream RAS mutations.[2] Pan-RAF inhibitors, which target all RAF isoforms, represent a promising strategy to overcome this limitation. This compound was developed as a highly soluble prodrug that rapidly converts to ARQ-680, a potent pan-RAF inhibitor, upon administration.

Mechanism of Action

This compound is a phosphate prodrug designed for enhanced solubility and oral bioavailability. In vivo, it is readily converted to its active form, ARQ-680, by phosphatases.[3] ARQ-680 functions as an ATP-competitive pan-RAF inhibitor, targeting ARAF, BRAF, and CRAF kinases. By inhibiting all RAF isoforms, ARQ-680 effectively shuts down MAPK pathway signaling in tumors driven by BRAF mutations.

Crucially, as a pan-RAF inhibitor, ARQ-680 has been shown to abrogate the paradoxical activation of the MAPK pathway that is observed with selective BRAF inhibitors in cells with wild-type BRAF or mutant RAS.[4][5] This is a key differentiating feature that may translate to a more durable anti-tumor response and a lower propensity for the development of resistance.

Signaling Pathway Diagram

Caption: this compound is converted to the active pan-RAF inhibitor ARQ-680, which blocks the MAPK pathway.

Preclinical Data

This compound has undergone preclinical evaluation in a range of in vitro and in vivo models, demonstrating its potential as a potent anti-cancer agent.

Biochemical and Cellular Activity

The active moiety, ARQ-680, exhibits potent inhibitory activity against wild-type and mutant BRAF, as well as CRAF. In cellular assays, this compound effectively inhibits the phosphorylation of ERK, a downstream effector in the MAPK pathway, in human melanoma cell lines harboring the BRAF V600E mutation.

Table 1: In Vitro Activity of ARQ-680 and this compound

| Compound | Assay Type | Target/Cell Line | IC50 / EC50 (nM) |

| ARQ-680 | Biochemical | BRAF | 3 |

| ARQ-680 | Biochemical | BRAF (V600E) | 3 |

| ARQ-680 | Biochemical | CRAF | 7 |

| This compound | Cellular (pERK) | A375 (BRAF V600E) | 78 |

| This compound | Cellular (pERK) | SK-MEL-28 (BRAF V600E) | 65 |

| This compound | Cellular (pERK) | Colo-205 (BRAF V600E) | 11 |

Data sourced from BioWorld.[3]

Kinase Selectivity

ARQ-680 has been profiled against a broad panel of kinases and has shown a high degree of selectivity. Inhibition within 100-fold of its IC50 against BRAF was observed in only 11 out of 288 kinases tested, and it demonstrated no activity against VEGFR2.[3]

In Vivo Efficacy

The anti-tumor activity of this compound and ARQ-680 was evaluated in a human melanoma xenograft model using A375 cells, which harbor the BRAF V600E mutation.

Table 2: In Vivo Anti-Tumor Activity in A375 Xenograft Model

| Compound | Dose | Administration Route | Tumor Growth Inhibition (%) |

| This compound | 300 mg/kg (q.d. for 13 days) | Intraperitoneal (i.p.) | 54 |

| This compound | 300 mg/kg (constant admin.) | Intraperitoneal (i.p.) | 77 |

| ARQ-680 | 160 mg/kg | Intraperitoneal (i.p.) | Significant retardation |

Data sourced from BioWorld.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not publicly available in full. The following sections provide generalized methodologies based on the information from published abstracts and standard practices in the field.

Biochemical Kinase Assays (Generalized)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ARQ-680 against BRAF, BRAF (V600E), and CRAF kinases.

-

Methodology: Recombinant human BRAF, BRAF (V600E), and CRAF enzymes would be used. The kinase reaction is typically initiated by the addition of ATP in a buffer solution containing the enzyme, a suitable substrate (e.g., inactive MEK), and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method or a radiometric assay. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK (pERK) Assay (Generalized)

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of ERK phosphorylation in cancer cell lines.

-

Cell Lines: A375, SK-MEL-28, Colo-205 (all BRAF V600E mutant).

-

Methodology: Cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a specified duration. Following treatment, cells are lysed, and the protein concentration of the lysates is determined. The levels of phosphorylated ERK (pERK) and total ERK are quantified by western blotting or a quantitative immunoassay (e.g., ELISA, Meso Scale Discovery). The ratio of pERK to total ERK is calculated, and the data are normalized to untreated controls. EC50 values are determined from the dose-response curves.

In Vivo Xenograft Study (Generalized)

-

Objective: To evaluate the anti-tumor efficacy of this compound and ARQ-680 in a mouse model of human melanoma.

-

Animal Model: Athymic nude mice.

-

Cell Line: A375 human melanoma cells.

-

Methodology: A suspension of A375 cells is implanted subcutaneously into the flank of the mice. When tumors reach a palpable size, the animals are randomized into treatment and control groups. This compound (e.g., 300 mg/kg) or ARQ-680 (e.g., 160 mg/kg) is administered via the specified route (intraperitoneal) and schedule (e.g., daily). The vehicle used for the control group would be administered on the same schedule. Tumor volume and body weight are measured at regular intervals. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical assessment of this compound.

Clinical Development Status

Information regarding the clinical development of this compound is limited. While a Phase 1 clinical trial was anticipated based on the preclinical data, publicly accessible results or a specific NCT identifier for a trial focused on this compound have not been found. ArQule, the original developer of this compound, was acquired by Merck in 2019.[6] The acquisition focused primarily on another of ArQule's investigational drugs, ARQ 531, a BTK inhibitor.[6] It is possible that the clinical development of this compound was deprioritized or discontinued.

Conclusion

This compound, a prodrug of the pan-RAF inhibitor ARQ-680, has demonstrated promising preclinical activity in BRAF-mutant cancer models. Its ability to inhibit all RAF isoforms and abrogate the paradoxical activation of the MAPK pathway represents a significant potential advantage over first-generation BRAF inhibitors. The in vitro and in vivo data support its potent anti-tumor effects. However, the lack of publicly available, detailed experimental protocols and the unclear clinical development path following the acquisition of ArQule by Merck leave the future of this compound uncertain. Further disclosure of preclinical study details and any clinical findings would be necessary to fully assess the therapeutic potential of this compound.

References

- 1. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 5. biopharmadive.com [biopharmadive.com]

- 6. ArQule to be Acquired by Merck – ISPE Boston [ispeboston.org]

An In-depth Technical Guide to the RAF Inhibitor Arq-736 and its Active Metabolite ARQ-680

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data and characteristics of Arq-736, a highly soluble prodrug, and its active metabolite, ARQ-680, a potent pan-RAF kinase inhibitor. ARQ-680 demonstrates significant activity against BRAF, BRAF (V600E), and CRAF kinases, key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. This document details the mechanism of action, in vitro and in vivo efficacy, and the unique ability of ARQ-680 to abrogate the paradoxical activation of the MAPK pathway often observed with other RAF inhibitors. Included are structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers, including melanoma and colorectal cancer. Consequently, the development of inhibitors targeting key kinases within this cascade has been a major focus of oncology drug discovery.

This compound was developed as a highly soluble prodrug to overcome formulation challenges and enable efficient in vivo delivery of its active metabolite, ARQ-680. ARQ-680 is a potent, small molecule inhibitor of RAF kinases, demonstrating significant promise in preclinical models. This guide serves to consolidate the available technical information on this compound and ARQ-680 to aid researchers and drug development professionals in their understanding and potential future investigation of this compound.

Mechanism of Action

ARQ-680 functions as an ATP-competitive inhibitor of RAF kinases, targeting both wild-type and mutant forms of BRAF, as well as CRAF. By binding to the kinase domain of RAF, ARQ-680 prevents the phosphorylation and subsequent activation of MEK1/2. This, in turn, inhibits the phosphorylation of ERK1/2, a critical downstream effector in the MAPK pathway. The inhibition of ERK1/2 phosphorylation leads to the downregulation of signals that promote cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.

A key feature of ARQ-680 is its ability to mitigate the paradoxical activation of the MAPK pathway, a phenomenon observed with some RAF inhibitors in cells with wild-type BRAF and mutant RAS. This paradoxical activation can limit the therapeutic window and efficacy of these inhibitors. ARQ-680, however, has been shown to induce a concentration-dependent decrease in ERK phosphorylation even in KRAS-mutant cell lines, a characteristic that distinguishes it from other RAF inhibitors.

Data Presentation

In Vitro Potency and Efficacy

The following tables summarize the in vitro activity of ARQ-680 and its prodrug this compound in various biochemical and cellular assays.

Table 1: Biochemical Potency of ARQ-680 against RAF Kinases

| Kinase Target | IC50 (nM) |

| BRAF | 3 |

| BRAF (V600E) | 3 |

| CRAF | 7 |

| Data sourced from biochemical assays.[1] |

Table 2: Cellular Activity of this compound in Human Melanoma Cell Lines

| Cell Line | BRAF Status | EC50 for p-ERK Inhibition (nM) |

| A375 | V600E | 78 |

| SK-MEL-28 | V600E | 65 |

| Colo-205 | V600E | 11 |

| EC50 values determined in cellular pharmacodynamic assays.[1] |

Table 3: Cellular Activity of ARQ-680 in Human Cancer Cell Lines

| Cell Line | RAS/RAF Status | Effect on p-ERK | EC50 (nM) |

| A375 | BRAF V600E | Concentration-dependent inhibition | ~10 - 30 |

| SK-MEL-28 | BRAF V600E | Concentration-dependent inhibition | ~10 - 30 |

| HCT-116 | KRAS Mutant | Paradoxical activation at lower concentrations, complete inhibition at ≥ 3 µM | N/A |

| SW480 | KRAS Mutant | Paradoxical activation at lower concentrations, complete inhibition at ≥ 3 µM | N/A |

| DLD-1 | KRAS Mutant | Paradoxical activation at lower concentrations, complete inhibition at ≥ 3 µM | N/A |

| SK-MEL-2 | NRAS Mutant | Concentration-dependent inhibition with no paradoxical activation | ~400 |

| NCM-460 | WT RAS/RAF | Paradoxical activation at sub-micromolar concentrations, abrogated at 1-10 µM | N/A |

| Data from quantitative western blotting.[2] |

In Vivo Efficacy

The antitumor activity of this compound and ARQ-680 was evaluated in a human melanoma tumor xenograft model.

Table 4: In Vivo Antitumor Activity in A375 Human Melanoma Xenografts

| Compound | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition |

| This compound | 300 | Intraperitoneal (i.p.) | Significant retardation |

| ARQ-680 | 160 | Intraperitoneal (i.p.) | Significant retardation |

| Comparison against vehicle control in athymic mice.[1] |

Kinase Selectivity

A kinome scan revealed a high degree of selectivity for ARQ-680.

Table 5: Kinase Selectivity Profile of ARQ-680

| Kinase Inhibition Metric | Result |

| Number of kinases tested | 288 |

| Number of kinases inhibited within 100-fold of BRAF IC50 | 11 |

| Activity against VEGFR2 | No activity demonstrated |

| Data from a comprehensive kinome scan.[1] |

Experimental Protocols

RAF Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ARQ-680 against RAF kinases.

-

Reagents and Materials:

-

Recombinant human BRAF, BRAF(V600E), and CRAF enzymes.

-

MEK1 as a substrate.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

ARQ-680 serially diluted in DMSO.

-

Microplate (e.g., 96-well or 384-well).

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ATP detection reagent.

-

-

Procedure:

-

Prepare a reaction mixture containing the specific RAF kinase and MEK1 substrate in the assay buffer.

-

Add serially diluted ARQ-680 or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to kinase activity.

-

Calculate the percentage of inhibition for each ARQ-680 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

References

Unraveling Arq-736: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Arq-736, a novel kinase inhibitor centered on a 1H-pyrazolo[3,4-b]pyridine scaffold. While "this compound" is likely an internal discovery designation and not widely found in public literature, this document pieces together available information on compounds sharing this core structure, a focus of ArQule Inc.'s research and development efforts. This guide will detail the general synthetic routes to this class of compounds, their mechanism of action as kinase inhibitors, and present available quantitative data. Furthermore, it will adhere to the core requirements of providing structured data, detailed experimental protocols, and mandatory visualizations of key pathways and workflows.

Introduction: The Pyrazolo[3,4-b]pyridine Core in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its bicyclic, heteroaromatic nature allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This interaction is a cornerstone of the inhibitory activity of many small-molecule kinase inhibitors. ArQule, Inc. (now part of Merck & Co.) has extensively explored this scaffold, leading to the development of several clinical and preclinical candidates targeting kinases implicated in cancer and other diseases. While the specific target and development history of this compound remain undisclosed, its nomenclature suggests it belongs to ArQule's portfolio of kinase inhibitors.

Discovery and Rationale

The discovery of compounds like this compound typically originates from high-throughput screening campaigns or structure-based drug design efforts. The general rationale for developing pyrazolo[3,4-b]pyridine-based inhibitors is their potential to achieve high potency and selectivity against specific kinase targets. The modular nature of their synthesis allows for systematic exploration of structure-activity relationships (SAR), enabling the optimization of properties such as potency, selectivity, pharmacokinetics, and pharmacodynamics.

Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core, the foundational structure of this compound, can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a substituted aminopyrazole with a β-ketoester or a related 1,3-dicarbonyl compound. The general workflow for such a synthesis is outlined below.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a 1H-pyrazolo[3,4-b]pyridine derivative.

Caption: General workflow for the synthesis and characterization of 1H-pyrazolo[3,4-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following is a representative protocol for the synthesis of a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridin-5-carbonitrile, a common structural motif in this class of compounds.

Materials:

-

3-amino-4-cyanopyrazole derivative

-

1,3-dicarbonyl compound (e.g., acetylacetone)

-

Glacial acetic acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of the 3-amino-4-cyanopyrazole derivative (1.0 eq) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acetic acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action: Kinase Inhibition

Compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold, such as those developed by ArQule, typically function as ATP-competitive kinase inhibitors. They bind to the ATP-binding site of the target kinase, preventing the phosphorylation of downstream substrates. This inhibition of kinase activity disrupts the signaling pathways that are often dysregulated in diseases like cancer, leading to the inhibition of cell proliferation, survival, and other oncogenic processes.

The following diagram illustrates the general mechanism of action of a pyrazolo[3,4-b]pyridine-based kinase inhibitor.

Caption: Mechanism of action of a 1H-pyrazolo[3,4-b]pyridine kinase inhibitor.

Quantitative Data

While specific data for this compound is not publicly available, the following table summarizes representative in vitro activity data for a hypothetical pyrazolo[3,4-b]pyridine-based kinase inhibitor, "Compound X," to illustrate the type of quantitative data generated during drug discovery.

| Assay Type | Target Kinase | Compound X IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |

| Biochemical Kinase Assay | Kinase A | 15 | 10 |

| Biochemical Kinase Assay | Kinase B | 250 | 12 |

| Cell-based Proliferation Assay | Cancer Cell Line 1 (Kinase A dependent) | 50 | 45 |

| Cell-based Proliferation Assay | Cancer Cell Line 2 (Kinase A independent) | >10,000 | 38 |

Table 1: Representative In Vitro Activity Data for a Hypothetical this compound Analog.

Conclusion

Although specific details regarding this compound remain proprietary, the underlying 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. The synthetic accessibility and the rich structure-activity relationship landscape of this class of compounds have made them a cornerstone of modern targeted therapy research. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of action applicable to this compound and related molecules, serving as a valuable resource for professionals in the field of drug development. Further disclosures from the developing company will be necessary to fully elucidate the specific properties and therapeutic potential of this compound.

Preclinical data on Arq-736

An in-depth analysis of publicly available scientific literature reveals a scarcity of specific preclinical data for a compound designated as Arq-736. Historical press releases from 2012 identify this compound as a RAF kinase inhibitor in the pipeline of ArQule.[1] However, subsequent pipeline updates from ArQule and following its acquisition by Merck & Co. do not appear to mention this compound, suggesting its development may have been discontinued.

In contrast, a significant body of preclinical data exists for a similarly named compound, NXC736 , a novel, orally available small-molecule inhibitor of the NLRP3 inflammasome, currently under development by Nextgen Bioscience. Given the nomenclature similarity and the lack of recent data on this compound, this technical guide will focus on the comprehensive preclinical data available for NXC736. NXC736 has demonstrated therapeutic potential in models of inflammatory and autoimmune diseases.[2][3][4]

Mechanism of Action

NXC736 is a selective modulator of the Sphingosine-1-Phosphate (S1P) receptors 1 and 4.[5] This activity leads to the suppression of lymphocyte migration to inflamed tissues, exerting an immunosuppressive effect.[5] Additionally, and central to its characterization in recent studies, NXC736 is a potent inhibitor of the NLRP3 inflammasome.[2][3][4] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. By inhibiting the NLRP3 inflammasome, NXC736 can mitigate the inflammatory responses central to a variety of diseases.

Signaling Pathway of NXC736 in NLRP3 Inflammasome Inhibition

The following diagram illustrates the proposed mechanism of action for NXC736 in inhibiting the NLRP3 inflammasome pathway.

Preclinical Data

In Vitro Studies

While specific IC50 values for NXC736 in cell-based assays are not detailed in the provided search results, its potent in vitro activity is demonstrated by the inhibition of IL-1β secretion, a direct marker of NLRP3 inflammasome activation.

In Vivo Studies in a Model of Radiation-Induced Lung Fibrosis

A key preclinical study evaluated the efficacy of NXC736 in a murine model of radiation-induced lung fibrosis (RILF).[2][3][4]

Experimental Protocol: The left lungs of mice were irradiated with a single high dose of 75 Gy. Following irradiation, mice were treated with NXC736. The therapeutic effects were evaluated through various assessments including histology, magnetic resonance imaging (MRI) of the lungs, and analysis of lung function.[2][3][4]

The following diagram outlines the experimental workflow for the in vivo RILF study.

Quantitative In Vivo Efficacy Data:

| Parameter | Irradiated Control Group | NXC736-Treated Group | Outcome |

| Collagen Deposition | Increased | Inhibited | Reduced Fibrosis |

| Inflammatory Cell Infiltration | Increased | Inhibited | Reduced Inflammation |

| Damaged Lung Volume (MRI) | Increased | Lower | Less Lung Damage |

| Lung Function | Impaired | Significantly Improved | Improved Respiratory Function |

Molecular Findings: In this RILF model, NXC736 treatment led to:

-

Inhibition of Inflammasome Activation: NXC736 interfered with the interaction between NLRP3, ASC, and cleaved caspase-1, which in turn reduced the expression of IL-1β.[2][3][4]

-

Reduction in Epithelial-Mesenchymal Transition (EMT) Markers: The expression of α-SMA, vimentin, and twist was reduced through the blockade of the Smad 2,3,4 signaling pathway.[2][3]

The following diagram illustrates the signaling pathways affected by NXC736 in the context of RILF.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that NXC736 is converted to its active metabolite, NXC736-phosphate, via sphingosine kinase.[6] The compound and its active metabolite have been assessed for their oral absorption, distribution, and excretion.[6]

Summary and Future Directions

The preclinical data for NXC736 strongly support its role as a potent inhibitor of the NLRP3 inflammasome and a modulator of S1P receptors. Its efficacy in a challenging in vivo model of radiation-induced lung fibrosis highlights its therapeutic potential for inflammatory and fibrotic diseases. NXC736 has successfully completed Phase 1 clinical trials and is currently in Phase 2 trials for alopecia areata and ulcerative colitis, indicating its progression into clinical development.[5] The distinct mechanism of action and promising preclinical data position NXC736 as a significant candidate for the treatment of a range of autoimmune and inflammatory conditions.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. NXC736 Attenuates Radiation-Induced Lung Fibrosis via Regulating NLRP3/IL-1β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NXC736 Attenuates Radiation-Induced Lung Fibrosis via Regulating NLRP3/IL-1β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. ㈜넥스트젠바이오사이언스 [nextgenbio.co.kr]

- 6. researchgate.net [researchgate.net]

In Vitro Profile of Arq-736: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro studies conducted on Arq-736, a potent and selective inhibitor of the RAF signaling pathway. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.

Core Compound Profile

This compound is a highly soluble phosphate prodrug that is readily converted by phosphatases into its active moiety, ARQ 680. ARQ 680 is a pan-RAF inhibitor, demonstrating potent activity against multiple RAF kinases, which are key components of the MAPK/ERK signaling pathway.[1][2] This pathway, when constitutively activated by mutations in genes such as BRAF, is a critical driver in a significant portion of human cancers, including melanoma.[3][4]

Quantitative In Vitro Activity

The inhibitory activity of ARQ 680 and the cellular effects of this compound have been characterized through various in vitro assays. The data presented below summarizes the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays.

Table 1: Biochemical Inhibitory Activity of ARQ 680

| Target Kinase | IC50 (nM) |

| BRAF | 3 |

| BRAF (V600E) | 3 |

| CRAF | 7 |

Data sourced from a 2010 ArQule presentation at the American Association for Cancer Research (AACR) annual meeting.[3]

Table 2: Cellular Activity of this compound in Human Melanoma Cell Lines

| Cell Line | BRAF Status | Endpoint | EC50 (nM) |

| A375 | V600E | Inhibition of ERK Phosphorylation | 78 |

| SK-MEL-28 | V600E | Inhibition of ERK Phosphorylation | 65 |

| Colo-205 | V600E | Inhibition of ERK Phosphorylation | 11 |

Data sourced from a 2010 ArQule presentation at the American Association for Cancer Research (AACR) annual meeting.[3]

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

ARQ 680 exerts its anti-proliferative effects by directly inhibiting RAF kinases, thereby blocking the downstream signaling cascade that leads to the phosphorylation and activation of ERK. This inhibition is particularly effective in cancer cells harboring the BRAF V600E mutation, a common oncogenic driver.[1]

Experimental Protocols

The following sections outline the methodologies used to generate the in vitro data for this compound and its active form, ARQ 680.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of ARQ 680 on RAF kinases.

Methodology:

-

Recombinant human BRAF, BRAF (V600E), and CRAF enzymes were used.

-

The kinase activity was measured using a standard in vitro kinase assay format, likely employing a substrate that is phosphorylated by the RAF kinases.

-

ARQ 680 was serially diluted and incubated with the respective kinase and substrate in the presence of ATP.

-

The level of substrate phosphorylation was quantified, likely through methods such as radioisotope incorporation (e.g., ³²P-ATP) or antibody-based detection (e.g., ELISA).

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK Assay

Objective: To assess the ability of this compound to inhibit the MAPK pathway in a cellular context.

Methodology:

-

Human melanoma cell lines with the BRAF V600E mutation (A375, SK-MEL-28, Colo-205) were cultured under standard conditions.

-

Cells were treated with increasing concentrations of this compound for a specified period.

-

Following treatment, cells were lysed to extract total protein.

-

The levels of phosphorylated ERK (p-ERK) and total ERK were determined using quantitative Western blotting or a similar immunoassay.

-

The ratio of p-ERK to total ERK was calculated for each treatment condition.

-

EC50 values were determined by plotting the percentage of p-ERK inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Selectivity Profile

ARQ 680 has demonstrated a high degree of biochemical selectivity. In a broad kinase panel screen, only 11 out of 288 kinases tested showed inhibition within a 100-fold range of the IC50 value against BRAF.[3] This selectivity profile suggests a targeted mechanism of action with potentially fewer off-target effects.

Conclusion

The in vitro data for this compound and its active form, ARQ 680, demonstrate potent and selective inhibition of the RAF/MEK/ERK signaling pathway. The compound effectively inhibits the proliferation of cancer cells harboring the BRAF V600E mutation by blocking a key driver of oncogenesis. These findings provide a strong rationale for the continued investigation of this compound in preclinical and clinical settings.

References

An In-depth Technical Guide to the Target Selectivity and Kinome Profiling of Tivantinib (ARQ 197 / Arq-736)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the target selectivity and kinome profiling of Tivantinib (ARQ 197), a compound of significant interest in oncological research. Initially developed as a highly selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action, including potent effects on microtubule dynamics. This document synthesizes the available preclinical data, detailing the quantitative measures of its kinase inhibition, the experimental protocols used for its characterization, and the signaling pathways it modulates. A notable ambiguity exists regarding the identifier "Arq-736," which does not correspond to a distinct, publicly documented compound in the scientific literature. The data presented herein pertains to ARQ 197, widely known as tivantinib, which aligns with the likely intent of the query based on available research.

Target Selectivity and Potency

Tivantinib was first characterized as a selective inhibitor of the c-MET receptor tyrosine kinase. It operates through a non-ATP-competitive mechanism, binding to the inactive, dephosphorylated conformation of the c-MET kinase domain. This mode of action is thought to contribute to its high degree of kinase selectivity.

Primary Target: c-MET

The primary target identified for tivantinib is the c-MET proto-oncogene, a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion.

| Target | Assay Type | Value | Unit | Reference |

| c-MET | Cell-free Kinase Assay | 355 | nM (Ki) | |

| c-MET (constitutive or HGF-induced phosphorylation) | Cellular Assay | 100 - 300 | nM (IC50) |

Kinome Profiling and Off-Target Activities

Tivantinib was initially profiled against a panel of over 230 human protein kinases, where it demonstrated remarkable selectivity for c-MET. At concentrations up to 10 µM, only a few other kinases were weakly inhibited. However, a complete quantitative table of this large-scale screen is not publicly available. The known off-target activities are summarized below.

| Off-Target Kinase | Inhibition Metric | Value | Unit | Reference |

| RON | (Little to no activity observed) | - | - | |

| EGFR | (No inhibition observed) | - | - | |

| InsR | (No inhibition observed) | - | - | |

| PDGFRα | (No inhibition observed) | - | - | |

| FGFR1/4 | (No inhibition observed) | - | - | |

| VEGF Receptor-3 (Flt4) | Weak Inhibition | - | - | |

| p21-activated kinase 3 (PAK3) | Weak Inhibition | - | - | |

| Calmodulin-dependent kinase II delta (CAMK2D) | Weak Inhibition | - | - | |

| Pim-1 | Weak Inhibition | - | - |

Note: Quantitative inhibition values for the weakly inhibited kinases are not consistently reported in the literature.

The Dual Mechanism of Action: c-MET Inhibition vs. Microtubule Disruption

While initially lauded for its c-MET selectivity, a growing body of evidence suggests that the cytotoxic effects of tivantinib may be independent of its action on c-MET and instead attributable to the disruption of microtubule polymerization. This dual mechanism is a critical consideration for its clinical development and interpretation of trial results.

Evidence for c-MET Independent Activity

Studies have shown that tivantinib exhibits similar cytotoxic potency in both c-MET-addicted and non-addicted cancer cell lines. Furthermore, its antiproliferative activity persists in cells where the c-MET gene has been knocked out. This suggests that while tivantinib does bind to c-MET, its cell-killing effect may be mediated by other targets.

Microtubule Depolymerization Activity

Tivantinib has been demonstrated to inhibit tubulin polymerization in vitro, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis. This activity is comparable to that of known microtubule-destabilizing agents like vincristine.

| Assay | Effect | IC50 / Effective Concentration | Cell Lines / Conditions | Reference |

| Cell Viability | Cytotoxicity | 0.36 - 0.8 µM | Various NSCLC cell lines | |

| Cell Cycle Analysis | G2/M Arrest | 1 µM | EBC-1 cells | |

| In Vitro Tubulin Polymerization | Inhibition | 3 µM | Purified bovine brain tubulin |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize tivantinib.

In Vitro Radiometric Kinase Assay (c-MET)

This assay quantifies the phosphorylation of a substrate by a kinase through the transfer of a radiolabeled phosphate group from ATP.

Objective: To determine the inhibitory constant (Ki) of tivantinib against recombinant human c-MET.

Protocol Summary:

-

Enzyme and Inhibitor Pre-incubation: Recombinant c-MET protein (e.g., 100 ng) is pre-incubated with varying concentrations of tivantinib for 30 minutes at room temperature to allow for binding.

-

Reaction Initiation: A reaction mixture containing a substrate (e.g., 100 µM poly-Glu-Tyr), ATP, and [γ-³²P]ATP (e.g., 5 µCi) is added to the enzyme-inhibitor mix. The reaction proceeds for a set time (e.g., 5 minutes) at room temperature.

-

Reaction Termination: The reaction is stopped by adding SDS-polyacrylamide gel loading buffer.

-

Separation and Detection: The reaction products are separated by SDS-PAGE. The gel is dried, and the phosphorylated substrate is visualized by autoradiography.

-

Quantification: The intensity of the radiolabeled bands is quantified using densitometry to determine the extent of kinase activity and inhibition.

Caption: Workflow for In Vitro Radiometric Kinase Assay.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To determine if tivantinib inhibits or promotes microtubule polymerization.

Protocol Summary:

-

Reagent Preparation: Purified tubulin (e.g., from porcine brain, >99% pure) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with GTP and a fluorescent reporter like DAPI.

-

Assay Setup: In a 96-well plate pre-warmed to 37°C, the test compound (tivantinib), a positive control for inhibition (e.g., vincristine), a positive control for stabilization (e.g., paclitaxel), and a vehicle control are added to respective wells.

-

Reaction Initiation: The tubulin solution is added to each well to initiate polymerization.

-

Data Acquisition: The fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) is measured at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) at 37°C. An increase in fluorescence corresponds to microtubule polymerization.

-

Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory or stabilizing effect of the compound.

Caption: Workflow for Tubulin Polymerization Assay.

Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a compound.

Objective: To determine the IC50 value of tivantinib in various cancer cell lines.

Protocol Summary:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of tivantinib (and/or other inhibitors) for a specified duration (e.g., 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., to a final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and an IC50 value is determined by non-linear regression.

Signaling Pathway Analysis: The c-MET Pathway

Binding of the ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events that are central to cancer cell survival and metastasis. Tivantinib, by stabilizing the inactive conformation of c-MET, is intended to block these downstream signals.

Key downstream pathways activated by c-MET include:

-

RAS/MAPK Pathway: Primarily involved in cell proliferation.

-

PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.

-

STAT3 Pathway: Implicated in cell motility, invasion, and morphogenesis.

Caption: c-MET Signaling Pathway and Point of Inhibition.

Conclusion

Tivantinib (ARQ 197) presents a complex pharmacological profile. While it was developed as a selective, non-ATP-competitive inhibitor of c-MET with a clear biochemical activity against this target, substantial evidence indicates that its potent cytotoxic effects in cancer cells are largely mediated through the inhibition of microtubule polymerization, a mechanism independent of c-MET status. This dual activity complicates its clinical evaluation and the identification of predictive biomarkers for patient response. Researchers and drug developers should consider both the on-target (c-MET) and off-target (tubulin) activities when designing experiments and interpreting data related to tivantinib. The lack of publicly available, quantitative data from large-scale kinome screens remains a gap in fully characterizing its selectivity. Future investigations should aim to clarify the relative contributions of each mechanism to its overall anti-tumor effect in different cancer contexts.

Pharmacokinetics of NXC736 in Animal Models: A Technical Guide

Disclaimer: No public data could be retrieved for a compound designated "Arq-736." This document summarizes the available preclinical pharmacokinetic data for a similarly named compound, NXC736 , which may be of interest to researchers in the field.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of NXC736, a novel small-molecule modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 4. The document is intended for researchers, scientists, and drug development professionals. It consolidates key pharmacokinetic parameters in rats, details the experimental methodologies employed in these studies, and visualizes the compound's mechanism of action and a representative experimental workflow. NXC736 demonstrates rapid oral absorption and is metabolized to an active phosphate metabolite. Its pharmacokinetic profile suggests dose-dependent exposure and a reversible pharmacological effect.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of NXC736 and its active metabolite, NXC736-phosphate, have been characterized in rats following oral administration. The data reveals rapid absorption and dose-dependent exposure.[1][2]

Table 1: Pharmacokinetic Parameters of NXC736 in Rats Following a Single Oral Dose

| Parameter | 3 mg/kg | 10 mg/kg | 30 mg/kg |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available | Data not available |

| AUC₀₋t (ng·h/mL) | Data not available | Data not available | Data not available |

| t₁₂ (h) | 3 - 5 | 3 - 5 | 3 - 5 |

Note: Specific Cmax, Tmax, and AUC values were not provided in the publicly available abstracts. The half-life was reported as a range.[1][2]

Table 2: Dose-Dependent Plasma Exposure of NXC736 in Rats

| Dose Range (Oral) | Plasma Exposure Characteristics |

| 3 - 30 mg/kg | Dose-dependent increase in plasma exposure.[1][2] |

| 37.5 - 150 mg/kg | Saturation of plasma exposure observed.[1][2] |

Experimental Protocols

Animal Models

The primary animal model used for the pharmacokinetic evaluation of NXC736 was the rat.[1][2] For efficacy studies evaluating its role in radiation-induced lung fibrosis, mice were used.[3][4]

Dosing and Administration

In pharmacokinetic studies, NXC736 was administered orally to rats in a dose range of 3 to 150 mg/kg.[1][2] For the study on radiation-induced lung fibrosis in mice, NXC736 was administered orally at a dose of 60 mg/kg once a day, five times a week for six weeks.[3] The compound was dissolved in saline for administration.[3]

Sample Collection and Analysis

Details on the specific analytical methods for quantifying NXC736 and its phosphate metabolite were developed and validated, though the specifics of the assays are not detailed in the available abstracts.[1][2] The studies involved the assessment of both the parent compound and its active metabolite in plasma and tissues.[1][2]

Pharmacodynamic Assessment

The pharmacological effect of NXC736 was assessed by monitoring blood lymphocyte inhibition.[1][2] At doses of 37.5, 75, and 150 mg/kg/day, lymphocyte inhibition was approximately 35%, 53%, and 56%, respectively.[1][2] This effect was observed to be reversible.[1][2]

Signaling Pathways and Workflows

Mechanism of Action of NXC736

NXC736 is a modulator of S1P receptors 1 and 4.[1][2] Its mechanism of action also involves the inhibition of the NLRP3 inflammasome pathway and the Smad 2,3,4 signaling pathway.[3][4][5] This dual action contributes to its immunomodulatory and anti-fibrotic effects.[3]

Caption: Mechanism of action of NXC736.

Representative Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a general workflow for conducting a preclinical pharmacokinetic study in an animal model, based on the described methodologies.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

The available data on NXC736 indicates that it is a promising compound with a well-defined mechanism of action and a pharmacokinetic profile in rats characterized by rapid absorption and dose-dependent exposure that becomes saturated at higher doses. The compound is converted to an active metabolite, and its pharmacological effects on lymphocyte counts are reversible. These findings from preclinical animal models provide a solid foundation for further investigation and clinical development.

References

- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. NXC736 Attenuates Radiation-Induced Lung Fibrosis via Regulating NLRP3/IL-1β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NXC736 Attenuates Radiation-Induced Lung Fibrosis via Regulating NLRP3/IL-1β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for Arq-736 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arq-736 is an orally bioavailable, highly soluble phosphate prodrug of the potent pan-RAF inhibitor, ARQ-680.[1][2][3] Upon administration, this compound is readily converted to its active metabolite, ARQ-680, by phosphatases.[1][2][3] ARQ-680 demonstrates potent inhibitory activity against multiple RAF kinase isoforms, including BRAF, CRAF (also known as RAF-1), and the oncogenic BRAF V600E mutant.[4] This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, a critical pathway that, when aberrantly activated, drives cell proliferation and survival in many human cancers.[5][6][7] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to evaluate its efficacy and mechanism of action.

Mechanism of Action

This compound, through its active form ARQ-680, exerts its anti-cancer effects by targeting the RAF kinases, which are central components of the MAPK/ERK signaling pathway. In normal cellular signaling, the binding of growth factors to receptor tyrosine kinases (RTKs) activates RAS proteins, which in turn recruit and activate RAF kinases. Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival.

In cancers with activating mutations in BRAF (such as V600E) or upstream components like RAS, this pathway is constitutively active, leading to uncontrolled cell growth. ARQ-680 inhibits the kinase activity of both wild-type and mutant BRAF, as well as CRAF, thereby blocking downstream signaling to MEK and ERK and inhibiting the proliferation of cancer cells dependent on this pathway.[4]

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound's active form, ARQ-680.

Data Presentation: In Vitro Activity of this compound and ARQ-680

The following tables summarize the in vitro potency of this compound and its active metabolite, ARQ-680, in biochemical and cellular assays.

Table 1: Biochemical Activity of ARQ-680 against RAF Kinases

| Kinase Target | IC50 (nM) |

| BRAF | 3 |

| BRAF (V600E) | 3 |

| CRAF | 7 |

| Data sourced from preclinical findings presented at the 101st Annual Meeting of the American Association for Cancer Research (AACR) in 2010.[4] |

Table 2: Cellular Activity of this compound in Human Melanoma Cell Lines

| Cell Line | BRAF Status | EC50 (nM) for p-ERK Inhibition |

| A375 | V600E | 78 |

| SK-MEL-28 | V600E | 65 |

| Colo-205 | V600E | 11 |

| Data sourced from preclinical findings presented at the 101st Annual Meeting of the American Association for Cancer Research (AACR) in 2010.[4] |

Experimental Protocols

Cell Proliferation (Viability) Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, particularly those with known BRAF mutations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring metabolically active cells.

Materials:

-

Cancer cell lines (e.g., A375, SK-MEL-28, Colo-205)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (resuspended in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

-

Western Blot Analysis of ERK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector in the RAF signaling pathway.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize p-ERK levels to total ERK and a loading control (GAPDH or β-actin).

-

Experimental Workflow Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRAF (gene) - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Arq-736 in Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the use of Arq-736, a potent RAF kinase inhibitor, in melanoma cell line research. This compound is the prodrug of ARQ-680, which targets BRAF, BRAF V600E, and CRAF kinases, key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway frequently dysregulated in melanoma.[1] This document outlines detailed methodologies for assessing the efficacy of this compound through cell viability, protein expression, and apoptosis assays. Additionally, it includes quantitative data on its activity and visual diagrams of the relevant signaling pathway and experimental workflows to facilitate experimental design and data interpretation.

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by the constitutive activation of the MAPK/ERK signaling cascade in a significant number of cases.[2] The pathway, consisting of RAS-RAF-MEK-ERK, plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Mutations in the BRAF gene, particularly the V600E substitution, are present in approximately 50% of melanomas, leading to aberrant signaling and uncontrolled cell growth.[2]

This compound is a highly soluble prodrug that converts to its active form, ARQ-680, within biological systems.[1] ARQ-680 is a potent inhibitor of BRAF, BRAF (V600E), and CRAF kinases.[1] By targeting the RAF kinases, this compound effectively inhibits the downstream phosphorylation of MEK and ERK, thereby blocking the pro-proliferative and pro-survival signals in melanoma cells harboring activating BRAF mutations.[1] These notes provide standardized protocols for researchers to investigate the cellular effects of this compound in melanoma cell lines.

Data Presentation

Table 1: In Vitro Activity of this compound and its Active Moiety ARQ-680

| Compound | Target/Assay | Cell Line | IC50/EC50 (nM) |

| ARQ-680 | BRAF | - | 3 |

| ARQ-680 | BRAF (V600E) | - | 3 |

| ARQ-680 | CRAF | - | 7 |

| This compound | ERK Phosphorylation | A375 | 78 |

| This compound | ERK Phosphorylation | SK-MEL-28 | 65 |

| This compound | ERK Phosphorylation | Colo-205 | 11 |

Data sourced from BioWorld.[1]

Signaling Pathway

The MAPK/ERK signaling pathway is a critical regulator of cell fate. In many melanomas, this pathway is constitutively activated, often due to mutations in BRAF. This compound, through its active form ARQ-680, inhibits RAF kinases, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation and survival.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

Melanoma cell lines

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-cleaved PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed melanoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound in melanoma cells.

Materials:

-

Melanoma cell lines

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed melanoma cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound or vehicle control for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the anti-melanoma activity of this compound. By targeting the constitutively active MAPK pathway, this compound demonstrates significant potential as a therapeutic agent. The provided methodologies for cell viability, western blotting, and apoptosis assays will enable researchers to effectively evaluate its mechanism of action and efficacy in various melanoma cell line models. The structured data and visual diagrams are intended to streamline experimental planning and enhance the interpretation of results in the pursuit of novel cancer therapeutics.

References

Application Notes and Protocols for ARQ 087 (Derazantinib) in Animal Xenograft Models

Note: The compound "Arq-736" is likely a typographical error for ARQ 087 , also known as Derazantinib. The following information is based on the published data for ARQ 087, a potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction: ARQ 087 is an orally available, multi-tyrosine kinase inhibitor with potent activity against the FGFR family (FGFR1, FGFR2, FGFR3).[1][2] Dysregulation of the FGF/FGFR signaling axis is implicated in various human cancers, making it a key therapeutic target.[1][3] ARQ 087 has demonstrated significant anti-tumor activity in preclinical xenograft models driven by FGFR alterations, such as gene fusions, amplifications, or mutations.[4][5] These notes provide an overview of ARQ 087's mechanism of action, recommended dosages, and a detailed protocol for its use in animal xenograft studies.

Mechanism of Action and Signaling Pathway

ARQ 087 is an ATP-competitive inhibitor that targets the kinase domain of FGFRs.[1][2][6] By binding to the ATP-binding pocket, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.[1][4][6] The primary pathways inhibited by ARQ 087 include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[4][6][7] Inhibition of these pathways leads to G1 cell cycle arrest and, in some cases, apoptosis.[4]

Caption: FGFR signaling pathway inhibited by ARQ 087.

Data Presentation: ARQ 087 Dosage in Xenograft Models

The following table summarizes dosages and schedules for ARQ 087 used in various preclinical xenograft models. The optimal dose can vary depending on the tumor model and experimental design.

| Xenograft Model (Cell Line) | Animal Model | ARQ 087 Dose | Administration Route | Treatment Schedule | Key Findings | Reference |

| SNU-16 (Gastric Cancer) | Nude Mice | 75 mg/kg | Oral | Daily for 15 days | Combination with chemotherapy showed increased antitumor effect. | [5] |